Product packaging for Risdiplam-hydroxylate-d6(Cat. No.:)

Risdiplam-hydroxylate-d6

Cat. No.: B12376520
M. Wt: 423.5 g/mol
InChI Key: QDCCRWMQPQCJSO-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Principles of Stable Isotope Labeling for Drug Metabolism Studies

The core principle of stable isotope labeling in drug metabolism studies lies in its ability to act as a tracer without altering the compound's fundamental chemical properties. creative-proteomics.commusechem.com By introducing a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule, scientists can track its journey through the body. symeres.com This includes its absorption, distribution, metabolism, and excretion (ADME). musechem.com Mass spectrometry is the primary analytical tool used to detect and quantify these labeled compounds and their metabolites. researchgate.net

Significance of Labeled Compounds in Pharmacokinetic and Metabolomic Investigations

Labeled compounds, particularly those incorporating stable isotopes, are indispensable tools in pharmacokinetic (PK) and metabolomic studies. simsonpharma.com Pharmacokinetics is the study of how an organism affects a drug, and pharmacodynamics is the study of what a drug does to the body. simsonpharma.com

Key applications and their significance include:

Internal Standards in Bioanalysis: Stable isotope-labeled (SIL) compounds, like Risdiplam-hydroxylate-d6, serve as ideal internal standards for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comnih.gov They co-elute with the unlabeled analyte and experience similar matrix effects, leading to more accurate and precise quantification of the drug and its metabolites in biological samples like plasma. clearsynth.commyadlm.org

Metabolite Identification: By administering a mixture of labeled and unlabeled drug, researchers can easily distinguish drug-related metabolites from endogenous compounds in complex biological matrices. medchemexpress.com

Pharmacokinetic Studies: SIL compounds allow for the determination of key pharmacokinetic parameters such as bioavailability, clearance, and half-life, especially in scenarios like steady-state dosing where administering a labeled version of the drug can provide crucial data without interrupting treatment. nih.gov

Contextual Overview of Risdiplam (B610492) as an SMN2 Splicing Modifier

Risdiplam is a medication used for the treatment of spinal muscular atrophy (SMA), a genetic disorder caused by a deficiency of the survival motor neuron (SMN) protein. wikipedia.orgpatsnap.com Humans have two genes that produce the SMN protein: SMN1 and SMN2. patsnap.com In individuals with SMA, the SMN1 gene is mutated, leading to insufficient levels of functional SMN protein. patsnap.com The SMN2 gene can produce some functional SMN protein, but due to a splicing variation, it primarily produces a truncated, non-functional version. patsnap.comdrugbank.com

Risdiplam is an orally administered small molecule that acts as an SMN2 pre-mRNA splicing modifier. nih.govnih.gov It works by binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7 during the splicing process. patsnap.comnih.gov This correction leads to an increased production of full-length, functional SMN protein, thereby addressing the underlying cause of SMA. evrysdi-hcp.comeuropa.eu

Rationale for Deuterium Labeling within Risdiplam Metabolite Research

The primary metabolism of Risdiplam is carried out by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by cytochrome P450 enzymes. europa.eunih.gov This metabolic process leads to the formation of various metabolites, including hydroxylated forms of the parent drug.

The use of deuterium-labeled compounds, specifically this compound, is crucial for several reasons in the context of Risdiplam research:

Internal Standard for Quantification: this compound serves as a stable isotope-labeled internal standard for the accurate quantification of the Risdiplam-hydroxylate metabolite in biological samples. medchemexpress.commedchemexpress.eu This is essential for understanding the metabolic profile and pharmacokinetic properties of Risdiplam.

Enhanced Analytical Accuracy: Deuterium labeling provides a mass shift that allows for clear differentiation between the metabolite and the internal standard in mass spectrometry analysis, minimizing interference and improving the reliability of the results. clearsynth.com

Metabolic Pathway Elucidation: By using deuterated standards, researchers can more confidently identify and track the formation and elimination of specific metabolites like Risdiplam-hydroxylate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N7O2 B12376520 Risdiplam-hydroxylate-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N7O2

Molecular Weight

423.5 g/mol

IUPAC Name

2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3

InChI Key

QDCCRWMQPQCJSO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Origin of Product

United States

Synthesis and Derivatization of Risdiplam Hydroxylate D6

Synthetic Strategies for Deuterium (B1214612) Incorporation into Pharmaceutical Metabolites

The introduction of deuterium into pharmaceutical compounds and their metabolites is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The primary goal is to create a stable, isotopically heavy version of a molecule that behaves identically to the parent compound during sample extraction and chromatographic separation but can be differentiated by a mass spectrometer. researchgate.net Several strategic approaches are employed to achieve this. musechem.com

One common method is catalytic hydrogen-deuterium exchange (HIE) , where the unlabeled compound is exposed to a deuterium source, such as deuterium gas (D₂) or deuterated solvents (e.g., D₂O), in the presence of a metal catalyst like palladium or platinum. researchgate.net This method can introduce deuterium atoms at various positions, though controlling the specific sites of incorporation can be challenging.

Another widely used strategy involves the use of deuterated reagents during synthesis. This approach offers greater control over the location of the deuterium labels. For instance, deuterated reducing agents, such as sodium borodeuteride (NaBD₄), can be used to introduce deuterium atoms at specific carbonyl or imine functionalities. nih.gov Similarly, deuterated alkylating agents can install deuterated alkyl groups onto a molecule.

A third strategy is to build the target molecule from deuterated starting materials or building blocks . nih.gov This "bottom-up" approach is often the most effective way to achieve high levels of deuterium incorporation at specific, metabolically stable positions. While it can be more synthetically demanding, it provides precise control over the isotopic labeling pattern, which is crucial for developing high-quality internal standards. nih.gov

Finally, biotransformation using microorganisms or isolated enzymes can be employed to produce deuterated metabolites from a deuterated parent drug. hyphadiscovery.com This is particularly useful when the metabolite is difficult to synthesize chemically. The deuterated parent drug is incubated with a biological system known to perform the desired metabolic transformation (e.g., hydroxylation), yielding the deuterated metabolite. hyphadiscovery.com

StrategyDescriptionKey AdvantagesKey Disadvantages
Hydrogen-Deuterium Exchange (HIE)Exposing the compound to a deuterium source (e.g., D₂ gas, D₂O) with a metal catalyst. researchgate.netTechnically simple for late-stage labeling.Lack of regioselectivity; potential for back-exchange.
Use of Deuterated ReagentsIncorporating deuterium via reagents like NaBD₄ or deuterated alkyl halides during synthesis. nih.govGood control over the position of deuterium incorporation.Requires specific functional groups to be present in the molecule.
Synthesis from Deuterated PrecursorsBuilding the molecule using starting materials that already contain deuterium. nih.govPrecise control of label position and high isotopic enrichment.Can require lengthy, multi-step synthesis.
BiotransformationUsing enzymes or microorganisms to metabolize a deuterated parent drug into its deuterated metabolite. hyphadiscovery.comUseful for complex metabolites; produces the correct stereoisomer.Yields can be low; may be affected by kinetic isotope effects.

Methodological Considerations in the Preparation of Stable Isotope-Labeled Risdiplam (B610492) Analogs

The preparation of Risdiplam-hydroxylate-d6 requires careful planning, as the stability and utility of the final product as an internal standard depend heavily on the chosen methodology. Risdiplam is primarily metabolized by flavin monooxygenases (FMO1 and FMO3) to form a pharmacologically inactive N-hydroxylated metabolite, known as M1. nih.govdrugbank.comnih.gov This M1 metabolite is the parent compound for this compound.

A plausible synthetic approach for this compound could involve the synthesis of a deuterated version of Risdiplam itself, followed by a controlled oxidation step to introduce the hydroxyl group. The synthesis of Risdiplam often involves palladium-catalyzed cross-coupling reactions to assemble its complex heterocyclic core. nih.govmdpi.comresearchgate.net To create a deuterated analog, a key intermediate containing six deuterium atoms would be synthesized and carried through the final steps.

Alternatively, a late-stage functionalization approach could be applied directly to Risdiplam-d6. This could involve biotransformation, where Risdiplam-d6 is incubated with recombinant FMO enzymes or liver microsomes to mimic the natural metabolic pathway and produce this compound. hyphadiscovery.com This method has the advantage of potentially yielding the exact metabolite formed in vivo.

Key considerations in the design and synthesis of this labeled analog include:

Position of Deuteration: The deuterium atoms must be placed on a part of the molecule that is chemically and metabolically stable. Placing labels on sites prone to metabolic cleavage or chemical exchange with protons from the solvent would compromise the integrity of the internal standard.

Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically ≥3) is incorporated to ensure a clear mass shift from the unlabeled analyte, preventing isotopic cross-contribution where the signal from the analyte interferes with the signal from the standard. nih.govtandfonline.com For this compound, the "d6" designation indicates six deuterium atoms, providing a significant mass difference.

Isotopic Enrichment: The synthesis should aim for the highest possible isotopic enrichment, meaning the vast majority of the molecules should contain the desired number of deuterium atoms. Low enrichment can lead to inaccuracies in quantification. rsc.org

ConsiderationImportance in SynthesisPotential Challenge
Site of LabelingEnsures the label is not lost during sample preparation or analysis.Identifying and accessing a synthetically feasible, stable position.
Degree of Deuteration (d6)Provides sufficient mass separation from the unlabeled analyte for accurate MS detection.Achieving the target number of deuterium atoms without under- or over-labeling. nih.gov
Synthetic RouteDetermines yield, purity, and cost-effectiveness. Routes may involve multi-step chemical synthesis or biotransformation. hyphadiscovery.comnih.govLow yields, difficult purification, or unwanted side reactions.
Chemical and Isotopic PurityHigh purity is essential for use as a quantitative internal standard to avoid interference. tandfonline.comRemoving unlabeled or partially labeled impurities.

Analytical Characterization of Synthesized this compound for Isotopic Purity and Identity

Once synthesized, this compound must undergo rigorous analytical characterization to confirm its chemical identity, structural integrity, and isotopic purity before it can be used as a reliable internal standard. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS) is a primary tool for this analysis. nih.gov It provides an accurate mass measurement, which can confirm that the synthesized compound has the expected molecular formula and that six hydrogen atoms have been replaced by deuterium atoms. By comparing the mass spectra of the labeled and unlabeled compounds, the mass shift can be precisely determined. HR-MS is also used to calculate the isotopic purity by measuring the relative abundance of ions corresponding to the fully deuterated molecule (d6) versus partially deuterated (d1-d5) or unlabeled (d0) versions. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. It can be used to confirm the presence of deuterium and verify the effectiveness of the deuteration process. wikipedia.orgyoutube.com A strong peak in the ²H NMR spectrum corresponding to the chemical shift of the labeled positions confirms the identity of the deuterated compound. wikipedia.org

Together, these techniques provide a comprehensive characterization, ensuring that the synthesized this compound has the correct structure and a high degree of isotopic enrichment, making it suitable for its intended use in sensitive bioanalytical methods. rsc.orgnih.govresearchgate.net

TechniquePurposeInformation Obtained
High-Resolution Mass Spectrometry (HR-MS)Confirm molecular weight and assess isotopic purity. rsc.orgnih.govAccurate mass of the molecule, confirmation of mass shift due to d6 labeling, relative abundance of isotopologues (d0 to d6).
Proton NMR (¹H NMR)Confirm chemical structure and location of deuterium labels. nih.govOverall molecular structure, absence of proton signals at deuterated positions.
Deuterium NMR (²H NMR)Directly detect deuterium atoms. wikipedia.orgConfirmation of successful deuteration, verification of label presence.
Liquid Chromatography (LC)Assess chemical purity and chromatographic behavior. nih.govRetention time (should be nearly identical to unlabeled analyte), presence of non-isotopic impurities.

Metabolic Biotransformation of Risdiplam and the Characterization of Hydroxylated Metabolites

Enzymatic Pathways Governing Risdiplam (B610492) Metabolism

Risdiplam's metabolism is a multifaceted process mediated by several enzyme families. The primary route of its biotransformation is through hepatic metabolism, which accounts for the majority of its clearance. nih.gov

Contribution of Flavin Monooxygenase Isoforms (FMO1 and FMO3) to Hydroxylation

The initial and most significant step in the metabolism of Risdiplam is orchestrated by flavin-containing monooxygenase 1 and 3 (FMO1 and FMO3). drugbank.com These enzymes are responsible for the majority of Risdiplam's metabolic clearance, with FMO3 being highly expressed in the adult liver. nih.gov In fact, it is estimated that FMO3 is responsible for approximately 75% of the hepatic metabolism of Risdiplam. nih.govnih.gov FMO1 and FMO3 catalyze the N-oxygenation of a wide range of substrates, and in the case of Risdiplam, they play a pivotal role in its hydroxylation.

Identification and Role of N-hydroxy Risdiplam (M1) as a Major Circulating Metabolite

The metabolic processes described above lead to the formation of several metabolites, with the most prominent being N-hydroxy Risdiplam, also known as M1. drugbank.com This metabolite is the major circulating metabolite of Risdiplam, although the parent drug still constitutes the majority (approximately 83%) of the drug-related material in circulation. drugbank.comacs.org M1 is considered to be pharmacologically inactive. acs.orgnih.gov Its formation is a direct result of the hydroxylation of Risdiplam, primarily by FMO1 and FMO3.

Table 1: Key Enzymes in Risdiplam Metabolism

Enzyme Family Isoforms Estimated Contribution to Hepatic Metabolism
Flavin Monooxygenase (FMO) FMO1, FMO3 ~75%
Cytochrome P450 (CYP) CYP1A1, CYP2J2, CYP3A4, CYP3A7 ~20%

Investigation of Risdiplam-hydroxylate-d6 as a Surrogate for Endogenous Hydroxylated Metabolites in Metabolic Tracing Studies

In the realm of pharmacokinetic and metabolic research, stable isotope-labeled compounds are invaluable tools for tracing the fate of a drug and its metabolites within the body. nih.gov While direct evidence for the specific use of "this compound" is not extensively documented in publicly available literature, the use of stable isotope-labeled analogues of Risdiplam and its major hydroxylated metabolite, M1, has been reported.

These deuterated or otherwise isotopically labeled compounds, such as a hypothetical this compound, serve as ideal internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). By introducing a known quantity of the labeled compound into a biological sample, researchers can accurately quantify the concentration of the unlabeled, endogenously produced metabolite. This technique is a form of metabolic tracing that allows for precise measurement of metabolite levels, overcoming potential variability in sample preparation and analysis. The use of such stable isotope-labeled surrogates is a standard and critical practice in modern drug metabolism and pharmacokinetic studies.

In Vitro Biotransformation Models for Risdiplam Metabolite Profiling and Inter-species Comparison

To elucidate the metabolic pathways of drugs like Risdiplam and to assess potential differences between species, researchers rely on various in vitro models. These models provide a controlled environment to study metabolic reactions and are crucial for predicting a drug's behavior in humans.

Utilization of Hepatic Microsomal Systems

Hepatic microsomal systems are a cornerstone of in vitro drug metabolism studies. These preparations are derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including both FMOs and CYPs. Human liver microsomes have been instrumental in identifying the enzymatic pathways responsible for Risdiplam metabolism and in characterizing its primary metabolites, such as M1. nih.gov

Furthermore, comparing the metabolic profiles generated in microsomes from different species (e.g., human, rat, dog, monkey) is a critical step in preclinical drug development. This inter-species comparison helps in selecting the most appropriate animal models for toxicology studies by ensuring that the metabolic pathways are similar to those in humans. For Risdiplam, in vitro metabolism studies across various species confirmed the formation of the N-dealkylated metabolite. nih.gov Such studies are vital for understanding the potential for species-specific metabolites and for extrapolating preclinical safety data to humans.

Table 2: In Vitro Models for Risdiplam Metabolism Studies

In Vitro Model Key Application Findings for Risdiplam
Human Liver Microsomes Identification of metabolic pathways and metabolites Confirmed the roles of FMO and CYP enzymes in the formation of M1.
Multi-species Liver Microsomes Inter-species comparison of metabolic profiles Identified the formation of the N-dealkylated metabolite across various species.

Application of S9 Fractions and Postnuclear Supernatants

In the investigation of the metabolic fate of xenobiotics such as Risdiplam, in vitro systems are essential for elucidating potential biotransformation pathways. Among these, liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, offer a comprehensive tool for studying both Phase I and Phase II metabolism. The S9 fraction is prepared by centrifuging a liver homogenate at 9000g, pelleting the nuclei and mitochondria, and leaving the endoplasmic reticulum (microsomes) and the soluble enzymes (cytosol) in the supernatant. This composition allows for the investigation of a broad range of metabolic reactions, including oxidations, reductions, and conjugations.

For Risdiplam, in vitro metabolism studies have primarily identified flavin monooxygenases (FMO1 and FMO3) as the major enzymes responsible for its metabolism, with some contribution from cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7). The principal metabolite formed is a pharmacologically inactive N-hydroxylated derivative, referred to as M1. While specific studies detailing the use of S9 fractions for Risdiplam are not extensively published, the known metabolic pathways suggest that S9 fractions would be a suitable in vitro model. The presence of both FMOs (primarily microsomal) and CYPs in the S9 fraction would facilitate the formation of the hydroxylated metabolite.

The use of deuterated internal standards, such as this compound, is a standard practice in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These stable isotope-labeled compounds are chemically identical to the analyte of interest but have a higher mass, allowing for precise quantification by correcting for matrix effects and variations during sample processing. Therefore, while this compound is not the subject of metabolic studies itself, it is a critical tool for accurately measuring the formation of the M1 metabolite in in vitro systems like S9 fractions.

Table 1: Key Enzymes in Risdiplam Metabolism
Primary Metabolizing EnzymesContributing CYP EnzymesMajor MetaboliteMetabolite Activity
FMO1, FMO3CYP1A1, CYP2J2, CYP3A4, CYP3A7M1 (N-hydroxy risdiplam)Pharmacologically inactive

Assessment of Metabolic Differences Across Preclinical Species (e.g., porcine, murine, rat, human)

Preclinical studies in various animal species are crucial for understanding the pharmacokinetics and metabolism of a new drug candidate before human trials. These studies help to identify potential differences in metabolic pathways and rates, which can have significant implications for efficacy and toxicity.

For Risdiplam, preclinical investigations have been conducted in several species, including mice, rats, and monkeys. nih.gov Studies have shown that the total drug levels of Risdiplam are similar in plasma, muscle, and brain across these species. nih.gov In terms of metabolism, one study identified an N-dealkylated metabolite of a related compound across a wide range of species, including human, rat, dog, minipig, cynomolgus monkey, mouse, and rabbit, suggesting some conserved metabolic pathways. acs.org

However, specific comparative data on the formation of the primary hydroxylated metabolite, M1, across different preclinical species using liver S9 fractions is not extensively available in published literature. In vitro metabolism studies using human liver microsomes and hepatocytes have confirmed the formation of the N-hydroxylated derivative as the main metabolite in humans. acs.org Given the species differences in the expression and activity of FMO and CYP enzymes, it is plausible that the rate of formation of the M1 metabolite could vary between humans and preclinical species like porcine, murine, and rat. Such differences are important to characterize to ensure the appropriate selection of animal models for safety and toxicology studies.

The development of robust bioanalytical methods is essential for these comparative studies, and this is where a compound like this compound would be utilized as an internal standard to ensure accurate quantification of the M1 metabolite in the various species matrices. nih.gov

Table 2: Summary of Available Preclinical Metabolic Information for Risdiplam
SpeciesFindingReference
Mouse, Rat, MonkeySimilar total drug levels in plasma, muscle, and brain. nih.gov
Human, Rat, Dog, Minipig, Cynomolgus Monkey, Mouse, RabbitFormation of an N-dealkylated metabolite from a related compound was observed across species. acs.org
HumanN-hydroxylated derivative (M1) is the main metabolite, identified in in vitro studies with liver microsomes and hepatocytes. acs.org

Role of Drug Transporters in Risdiplam Disposition and Metabolite Interactions (MATE1/2-K, P-glycoprotein, BCRP)

Drug transporters play a critical role in the absorption, distribution, and excretion of many drugs and their metabolites. Understanding the interactions of a new chemical entity with these transporters is a key component of its preclinical and clinical development.

In vitro studies have demonstrated that Risdiplam is a substrate of two important efflux transporters: P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters are located in various barrier tissues, including the intestines, blood-brain barrier, and kidneys, and they actively pump substrates out of cells. The interaction with P-gp and BCRP can influence the oral bioavailability and tissue distribution of Risdiplam.

Furthermore, both Risdiplam and its major hydroxylated metabolite, M1, have been shown to be inhibitors of the Multidrug and Toxin Extrusion (MATE) transporters, specifically MATE1 and MATE2-K. These transporters are primarily expressed in the kidneys and are involved in the secretion of cationic drugs from the blood into the urine. Inhibition of MATE1 and MATE2-K by Risdiplam and its M1 metabolite could potentially lead to drug-drug interactions when co-administered with other drugs that are substrates of these transporters.

Table 3: Risdiplam and M1 Metabolite Interactions with Drug Transporters
CompoundTransporterInteraction
RisdiplamP-glycoprotein (P-gp)Substrate
RisdiplamBreast Cancer Resistance Protein (BCRP)Substrate
RisdiplamMultidrug and Toxin Extrusion 1 (MATE1)Inhibitor
RisdiplamMultidrug and Toxin Extrusion 2-K (MATE2-K)Inhibitor
M1 Metabolite (Risdiplam-hydroxylate)Multidrug and Toxin Extrusion 1 (MATE1)Inhibitor
M1 Metabolite (Risdiplam-hydroxylate)Multidrug and Toxin Extrusion 2-K (MATE2-K)Inhibitor

Advanced Analytical Methodologies for Quantitative Analysis of Risdiplam Hydroxylate D6

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the preeminent analytical technique for the quantification of drug metabolites in complex biological samples. Its high selectivity and sensitivity enable the accurate measurement of low-concentration analytes.

Modern bioanalytical laboratories widely employ Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for its enhanced resolution, speed, and sensitivity over conventional HPLC. For the analysis of Risdiplam (B610492) and its hydroxylated metabolite, chromatographic separation is typically achieved on a C18 reverse-phase column. A gradient elution mobile phase, often consisting of an aqueous component with a formic acid modifier and an organic component like acetonitrile (B52724), is used to effectively separate the analytes from endogenous matrix components. The UHPLC system's ability to use smaller particle size columns results in sharper peaks and shorter run times, significantly improving throughput in a research or clinical setting.

To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is indispensable. Risdiplam-hydroxylate-d6 serves as an ideal internal standard for the quantification of Risdiplam-hydroxylate. As a deuterated isotopologue, it shares near-identical physicochemical properties with the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency. This co-behavior allows the SIL-IS to effectively compensate for variations that may occur during sample preparation, injection, and ionization, leading to highly reliable and reproducible quantitative results. The use of a SIL-IS is particularly crucial for mitigating the impact of matrix effects, which can otherwise lead to erroneous quantification.

The interface between the liquid chromatograph and the mass spectrometer is a critical component of the analytical setup. Electrospray ionization (ESI) in the positive ion mode is commonly utilized for the analysis of compounds like Risdiplam and its metabolites. Optimization of ESI parameters, such as spray voltage, gas flow rates, and temperature, is essential to achieve stable and efficient ionization of the analytes.

Following ionization, tandem mass spectrometry (MS/MS) is employed for detection. This is typically performed on a triple quadrupole mass spectrometer using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In SRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is then selected in the third quadrupole for detection. This process provides a high degree of selectivity and sensitivity. The precursor-to-product ion transitions for both the analyte and this compound are monitored.

Table 1: Illustrative SRM Parameters for Risdiplam-hydroxylate and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Risdiplam-hydroxylate 418.2 299.1 25

Note: The values presented in this table are illustrative and would require empirical optimization for a specific instrument and method.

Strategies for Sample Preparation from Biological Specimens

The complexity of biological matrices, such as plasma, necessitates a sample preparation step to remove proteins and other interfering substances that could compromise the analytical column and ion source.

For the extraction of Risdiplam and its hydroxylated metabolite from plasma, protein precipitation is a widely adopted, straightforward, and effective method. This technique involves the addition of a cold organic solvent, such as acetonitrile, to the plasma sample. The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analytes of interest, is then typically evaporated and reconstituted in a solution compatible with the initial mobile phase conditions before being injected into the UHPLC-MS/MS system.

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, pose a significant challenge in bioanalysis. These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. A key strategy to combat this is the use of a stable isotope-labeled internal standard like this compound. Because the SIL-IS is affected by matrix effects in the same manner as the analyte, the ratio of the analyte peak area to the internal standard peak area remains constant, thus providing an accurate measure of the analyte's concentration. Thorough validation of the analytical method, including assessments of matrix effects in samples from multiple sources, is crucial to ensure the reliability of the assay.

Table 2: Compound Names

Compound Name
Risdiplam
Risdiplam-hydroxylate
This compound
Acetonitrile

Chromatographic Separation Principles and Selection of Stationary Phases (e.g., Octadecyl)

The cornerstone of the quantitative analysis of this compound lies in its effective separation from the parent drug, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the techniques of choice, offering high resolution and rapid analysis times.

The selection of the stationary phase is a critical parameter in developing a robust separation method. For the analysis of Risdiplam and its metabolites, octadecyl (C18) stationary phases are frequently employed. researchgate.netnih.govnih.govresearchgate.net These non-polar stationary phases operate on the principle of reversed-phase chromatography, where the stationary phase is hydrophobic and the mobile phase is moderately polar.

In this chromatographic mode, this compound, being a relatively non-polar molecule, interacts with the C18 stationary phase. The separation is then achieved by eluting the compound with a mobile phase typically consisting of an aqueous component (such as water with a buffer or acid modifier) and an organic solvent (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the analyte and to sharpen the chromatographic peaks. nih.gov For instance, a 6.5-minute gradient elution has been described in the analysis of the parent compound, Risdiplam, on a C18 column. nih.gov This approach allows for the effective separation of compounds with a range of polarities.

The specific properties of the octadecyl stationary phase, such as particle size, pore size, and surface area, can be optimized to enhance separation efficiency and resolution. The use of columns with smaller particle sizes, as is common in UHPLC, can lead to significantly improved peak sharpness and shorter run times.

Rigorous Method Validation for Accuracy and Precision in Research Environments

To ensure the reliability and integrity of the data generated in research settings, the analytical method for the quantitative analysis of this compound must undergo rigorous validation. This process demonstrates that the method is suitable for its intended purpose and consistently produces accurate and precise results. The validation is typically performed in accordance with guidelines from regulatory bodies.

Key validation parameters that are assessed include selectivity, linearity, accuracy, precision, recovery, and stability. In the context of bioanalytical methods for Risdiplam and its metabolites, intra- and inter-batch precision and accuracy are expected to be within ±15%. nih.gov

A representative summary of the acceptance criteria for the method validation of this compound is presented in the interactive data table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks from endogenous matrix components or other metabolites at the retention time of this compound.
Linearity The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over a defined concentration range.
Accuracy The mean value should be within ±15% of the nominal concentration for quality control (QC) samples at low, medium, and high concentrations.
Precision The coefficient of variation (CV) should not exceed 15% for QC samples at low, medium, and high concentrations, evaluated both within a single run (intra-batch) and between runs (inter-batch).
Recovery The extraction recovery of this compound from the biological matrix should be consistent, precise, and reproducible.
Stability The analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage).

The successful validation of these parameters provides a high degree of confidence in the analytical data, ensuring that the measured concentrations of this compound are a true reflection of its presence in the sample. This is of paramount importance for the accurate interpretation of pharmacokinetic and metabolism data in research studies.

Pharmacokinetic and Metabolomic Research Applications of Risdiplam Hydroxylate D6

Elucidation of Risdiplam (B610492) Metabolic Pathways Through Isotopic Tracing

Isotopic tracing is a powerful technique used to track the metabolic fate of a drug within a biological system. nih.govnih.gov By introducing a stable isotope-labeled version of a compound, researchers can distinguish it and its subsequent metabolites from their naturally occurring, unlabeled counterparts. Risdiplam is primarily metabolized by flavin monooxygenase 1 and 3 (FMO1 and FMO3), with minor contributions from cytochrome P450 (CYP) enzymes such as CYP1A1, 2J2, 3A4, and 3A7. fda.govdrugbank.comfda.govmedscape.com This metabolic process leads to the formation of a major, but pharmacologically inactive, metabolite known as M1 or N-hydroxy risdiplam. fda.govfda.gov

In studies designed to elucidate these pathways, such as human mass balance studies using [14C]-labeled Risdiplam, the use of a stable isotope-labeled standard like Risdiplam-hydroxylate-d6 is indispensable. clinicaltrials.gov It serves as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify the formation of the hydroxylated metabolite (M1) in various biological matrices, such as plasma, urine, and feces. nih.gov This allows researchers to definitively trace the transformation of the parent drug, Risdiplam, into its key metabolite, confirming the metabolic pathway and calculating the proportion of the drug that undergoes this specific biotransformation.

Quantitative Metabolomic Profiling of Risdiplam and its Hydroxylated Metabolites in Biological Systems

Metabolomic profiling involves the comprehensive measurement of all small-molecule metabolites in a biological sample. In pharmaceutical research, this is often targeted to quantify a specific drug and its known metabolites. Validated LC-MS/MS methods are the standard for quantifying Risdiplam and its M1 metabolite in plasma samples collected during clinical studies. nih.gov

To ensure the accuracy and precision of these analytical methods, a stable isotope-labeled internal standard is essential. This compound is the ideal internal standard for the quantification of the M1 metabolite. Because it has the same chemical properties as the M1 metabolite but a different mass due to the deuterium (B1214612) atoms, it behaves identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution allows for the correction of any variability in the analytical process, leading to highly reliable and accurate quantification of the M1 metabolite's concentration in patient samples. researchgate.net Such precise measurements are critical for building accurate pharmacokinetic models of both the parent drug and its metabolite. nih.gov

Assessment of Metabolic Clearance and Disposition Kinetics using Labeled Metabolites

Understanding how a drug and its metabolites are cleared from the body is a cornerstone of pharmacokinetic analysis. Following a single oral administration of radiolabeled Risdiplam, studies have shown that approximately 53% of the dose is excreted in the feces (with 14% as unchanged Risdiplam) and 28% is excreted in the urine (with 8% as unchanged Risdiplam). fda.gov This indicates that metabolism is a major route of clearance for the drug. fda.gov

Below is a table summarizing key pharmacokinetic parameters for Risdiplam. Accurate determination of these parameters for its metabolites relies on labeled standards.

ParameterValueDescription
Tmax (Time to Peak Concentration) 1 to 4 hoursThe time it takes for Risdiplam to reach its maximum concentration in the blood after oral administration. fda.govdrugbank.comfda.gov
Protein Binding ~89% (11% free fraction)Risdiplam is predominantly bound to serum albumin in the plasma. fda.govmedscape.comnih.gov
Apparent Volume of Distribution (Vd/F) 6.3 L/kgA theoretical volume that indicates the extent of drug distribution in the body tissues. fda.govdrugbank.com
Terminal Elimination Half-Life (t1/2) Approximately 50 hoursThe time required for the plasma concentration of Risdiplam to decrease by half. fda.govnih.gov
Metabolism Primarily by FMO1 & FMO3Also metabolized to a lesser extent by CYP1A1, 2J2, 3A4, and 3A7. drugbank.comfda.govmedscape.com
Major Metabolite M1 (N-hydroxy risdiplam)A pharmacologically inactive metabolite. fda.govfda.gov
Excretion Routes Feces (~53%), Urine (~28%)The primary pathways for the elimination of Risdiplam and its metabolites from the body. fda.govfda.gov

Investigation of Metabolite Formation Rates and Stability Profiles

In vitro experiments using systems like human liver microsomes can be used to study the kinetics of metabolite formation. nih.gov In these assays, Risdiplam is incubated with the microsomes, and samples are taken over time. To accurately determine the rate of M1 formation, this compound is added to the samples as an internal standard before analysis by LC-MS/MS. This allows for precise quantification of the newly formed M1 metabolite, enabling the calculation of formation rates. Similarly, when assessing the stability of the M1 metabolite in plasma or other matrices, the labeled standard is used to accurately measure its concentration over time, ensuring that any degradation is properly quantified.

In Vitro-In Vivo Correlation Studies for Risdiplam and its Hydroxylated Metabolites

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. ualberta.cayoutube.com For drug metabolism, an IVIVC can be established to see if in vitro metabolism data (e.g., from liver microsomes) can predict the in vivo pharmacokinetics of a drug and its metabolites. nih.govdissolutiontech.com Establishing a successful IVIVC can streamline drug development by reducing the need for extensive human studies. ualberta.ca

The foundation of a reliable IVIVC is high-quality data from both in vitro and in vivo studies. dissolutiontech.com The accurate quantification of the rates of formation and clearance of Risdiplam and its hydroxylated metabolite M1 in both systems is paramount. The use of stable isotope-labeled internal standards, including this compound for the M1 metabolite, is a prerequisite for generating the precise and accurate concentration data needed to build these predictive models. By ensuring data integrity, these labeled compounds allow researchers to confidently assess the relationship between laboratory metabolism findings and the clinical pharmacokinetic profile of Risdiplam and its metabolites. nih.gov

Mechanistic Investigations Involving Risdiplam Metabolites and Their Biological Consequences

Assessment of the Pharmacological Inactivity of N-hydroxy Risdiplam (B610492) (M1)

The primary metabolite of Risdiplam, N-hydroxy Risdiplam (M1), has been extensively studied to determine its pharmacological activity. fda.govdrugbank.com Research has consistently shown that M1 is pharmacologically inactive. fda.govtandfonline.comdrugbank.com In vitro studies have confirmed that M1 does not possess the SMN2 splicing modification capabilities of its parent compound, Risdiplam. swissmedic.chfda.gov

This lack of activity is a crucial characteristic, as it indicates that the therapeutic effect of the drug is attributable to the parent molecule, Risdiplam, and not its metabolic byproducts. tandfonline.com The inactivity of M1 was further demonstrated in studies where it showed a negligible effect on the primary pharmacological target compared to Risdiplam. swissmedic.ch In human studies, while M1 is the major circulating metabolite, the parent drug, Risdiplam, constitutes approximately 83% of the total drug-related material in circulation, reinforcing that Risdiplam itself is the primary active component. fda.govtandfonline.comdrugbank.com

Examination of Metabolite-Mediated Interactions with Cellular Transporters (e.g., MATE1 and MATE2-K inhibition by M1)

While pharmacologically inactive in terms of SMN2 splicing, the M1 metabolite, along with Risdiplam, has been shown to interact with specific cellular transporters. drugbank.comnih.gov In vitro studies have identified both Risdiplam and its M1 metabolite as inhibitors of the multidrug and toxin extrusion (MATE) transporters, specifically MATE1 and MATE2-K. drugbank.comswissmedic.cheuropa.eu

These transporters are crucial for the elimination of various compounds from the body. The inhibition of MATE1 and MATE2-K by M1 suggests a potential for drug-drug interactions if Risdiplam is co-administered with other drugs that are substrates of these transporters. fda.goveuropa.eu Regulatory reviews recommend caution and monitoring when co-administering Risdiplam with known MATE1/2-K substrates. fda.gov In contrast, both Risdiplam and M1 were found not to be significant inhibitors of other major transporters such as MDR1, BCRP, OATP1B1, OATP1B3, OAT1, and OAT3 at clinically relevant concentrations. fda.goveuropa.eu

Table 1: In Vitro Transporter Inhibition Profile of Risdiplam and its M1 Metabolite

Transporter Risdiplam Inhibition M1 Metabolite Inhibition Potential Clinical Relevance
MATE1 Yes fda.goveuropa.eu Yes drugbank.comswissmedic.chnih.gov Potential for drug-drug interactions with MATE1 substrates. fda.goveuropa.eu
MATE2-K Yes fda.goveuropa.eu Yes drugbank.comswissmedic.chnih.gov Potential for drug-drug interactions with MATE2-K substrates. fda.goveuropa.eu
MDR1 No significant inhibition fda.goveuropa.eu No significant inhibition europa.eu Low risk of interaction.
BCRP Weak substrate swissmedic.ch Substrate swissmedic.ch Low risk of interaction.
OATP1B1/1B3 No significant inhibition fda.goveuropa.eu No significant inhibition europa.eu Low risk of interaction.
OAT1/3 No significant inhibition fda.goveuropa.eu No significant inhibition europa.eu Low risk of interaction.

| OCT2 | In vitro inhibitor swissmedic.cheuropa.eu | In vitro inhibitor swissmedic.ch | No interaction expected at therapeutic concentrations. europa.eu |

Comparative Mechanistic Studies with Other SMN2 Splicing Modifiers and Their Metabolic Profiles

The therapeutic landscape for SMA includes other SMN2 splicing modifiers, each with distinct metabolic profiles. A comparison provides context for the disposition of Risdiplam and its metabolites.

Risdiplam: An orally administered small molecule, Risdiplam is primarily metabolized by FMO1/3 and to a lesser extent by CYP enzymes, leading to the inactive M1 metabolite. tandfonline.comdrugbank.com Its systemic distribution allows it to target SMN2 splicing throughout the body. openmedicalpublishing.org

Nusinersen (Spinraza®): This drug is an antisense oligonucleotide (ASO) administered intrathecally. openmedicalpublishing.orgtga.gov.au Unlike small molecules, ASOs are metabolized by nucleases and their effects are largely confined to the central nervous system, which limits systemic metabolic interactions. openmedicalpublishing.org

Branaplam: Another small molecule SMN2 splicing modifier that has been in clinical trials, Branaplam also acts systemically. nih.gov Comparative transcriptome analysis has shown that while both Risdiplam and Branaplam effectively modify SMN2 splicing, they have distinct off-target effects on the splicing of other genes, highlighting differences in their molecular interactions and potential metabolic consequences. nih.gov

The oral administration and systemic metabolism of Risdiplam represent a key difference from the intrathecally delivered Nusinersen. drugbank.comopenmedicalpublishing.org While direct comparative metabolic studies are limited, the differing chemical nature—small molecule versus oligonucleotide—inherently dictates different metabolic pathways and potential for drug interactions.

Contribution of Hydroxylated Metabolites to the Overall Dispositional Profile of Risdiplam

This indicates that hepatic metabolism is the primary route of clearance for Risdiplam. fda.gov The M1 metabolite accounts for a significant portion of the drug-related material in plasma, with its exposure being approximately 30% of the parent drug exposure in SMA patients. fda.gov Despite its concentration, its pharmacological inactivity means that the disposition profile is characterized by clearance of the active parent drug into an inactive metabolite, which is then eliminated. fda.govtandfonline.comswissmedic.ch Studies in individuals with mild to moderate hepatic impairment found no clinically relevant impact on the pharmacokinetics of Risdiplam, suggesting the metabolic pathways are robust. tga.gov.aunih.gov

Table 2: Compound Names Mentioned

Compound Name Description
Risdiplam An orally active, small molecule SMN2 splicing modifier. tandfonline.com
Risdiplam-hydroxylate-d6 A deuterated internal standard for the M1 metabolite.
N-hydroxy Risdiplam (M1) The major, pharmacologically inactive hydroxylated metabolite of Risdiplam. fda.govdrugbank.com
Nusinersen (Spinraza®) An antisense oligonucleotide (ASO) SMN2 splicing modifier. openmedicalpublishing.orgtga.gov.au
Branaplam An investigational small molecule SMN2 splicing modifier. nih.gov

Future Directions and Emerging Research Avenues for Risdiplam Hydroxylate D6

Development of Advanced Analytical Techniques for Enhanced Metabolite Coverage and Sensitivity

Future research will focus on developing more sophisticated analytical methods to quantify risdiplam (B610492) and its full spectrum of metabolites with even greater precision, especially for those present at very low concentrations. The primary challenge in bioanalysis is achieving high sensitivity and selectivity within complex biological matrices like plasma and urine. nih.govresearchgate.net

Advanced ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the current standard for quantifying risdiplam and its hydroxylated metabolite. fda.govresearchgate.net The use of a stable isotope-labeled internal standard, such as Risdiplam-hydroxylate-d6, is central to the accuracy of these methods. By mimicking the chemical and physical properties of the actual metabolite (the analyte) during sample extraction, chromatographic separation, and ionization, the internal standard allows for precise correction of any sample loss or matrix-induced signal variation.

Emerging techniques will likely involve further refinements in micro-sample analysis, allowing for less invasive testing, which is particularly beneficial in pediatric populations. The development of methods with lower limits of quantification (LLOQ) will be essential for exploring the disposition of minor metabolites and for long-term pharmacokinetic studies. This compound will be integral to the validation of these next-generation assays, ensuring they meet the stringent criteria for precision and accuracy required for clinical and research applications. fda.gov

Analytical Method ComponentRole of this compound
Sample Preparation Compensates for analyte loss during protein precipitation or other extraction steps. nih.govresearchgate.net
Chromatographic Separation Co-elutes with the target metabolite, confirming its identity by retention time.
Mass Spectrometric Detection Provides a stable reference signal for accurate quantification of the non-labeled metabolite.

Integration of Computational Modeling (In Silico) with Experimental Data for Metabolic Prediction

Computational, or in silico, modeling is a powerful tool for predicting a drug's metabolic fate and potential for drug-drug interactions (DDIs). cn-bio.com Physiologically-based pharmacokinetic (PBPK) models are increasingly used to simulate the ADME properties of drugs like risdiplam. nih.govresearchgate.net These models integrate physicochemical data with physiological information to predict drug concentrations in various tissues. amegroups.org

The accuracy of any PBPK model is critically dependent on its validation against high-quality experimental data. cn-bio.com This is where the role of this compound becomes paramount. By enabling the precise measurement of the M1 metabolite's concentration in plasma and other tissues from in vitro and clinical studies, this compound provides the essential data points needed to build and verify the predictive power of computational models. fda.govnih.gov

Future research will aim to create more refined PBPK models that can accurately predict risdiplam's metabolism across diverse populations, including infants and patients with hepatic impairment. nih.gov The integration of robust experimental data, quantified using advanced analytical techniques reliant on standards like this compound, will be key to developing these highly predictive in silico tools. cn-bio.comnih.gov

Application of this compound in Mechanistic Population Pharmacokinetic Modeling

Mechanistic population pharmacokinetic (PopPK) modeling combines PopPK analysis with mechanistic principles to understand the sources of variability in drug exposure among patients. nih.gov For risdiplam, these models have been crucial for understanding the influence of factors like age and body weight on its pharmacokinetics, leading to the development of appropriate weight-based dosing regimens. fda.govnih.gov

The foundation of a reliable mechanistic PopPK model is a rich dataset of drug and metabolite concentrations from a diverse patient population. nih.gov The use of this compound as an internal standard ensures that the data on the M1 metabolite fed into these models is accurate and precise. This allows modelers to confidently estimate key pharmacokinetic parameters, such as clearance and volume of distribution, and to identify covariates that explain variability between individuals.

Future directions include using these models to extrapolate drug exposure and DDI potential in specific, vulnerable populations, such as neonates. nih.goveventscribe.net By integrating data from studies where this compound was used for quantification, researchers can build more robust and predictive models, ultimately supporting personalized dosing strategies and enhancing safety. nih.gov

Modeling AspectContribution of Data Obtained Using this compound
Model Development Provides accurate metabolite concentration-time data to define pharmacokinetic parameters. nih.gov
Covariate Analysis Enables reliable correlation between patient characteristics (e.g., age, weight) and metabolite levels. fda.gov
Model Validation Ensures the model's predictive performance is based on precise and accurate measurements. nih.gov
Simulation Allows for confident simulation of metabolite exposure in unstudied patient populations or scenarios. eventscribe.net

Comprehensive Exploration of Unidentified or Low-Level Risdiplam Metabolites

While risdiplam (83%) and its M1 metabolite are the major drug-related components found in circulation, a number of minor metabolites have also been identified in excretion studies. fda.govmagonlinelibrary.com A comprehensive understanding of a drug's complete metabolic profile is important for a full safety assessment. Future research will focus on the structural elucidation and quantification of these low-level or previously unidentified metabolites.

This exploration presents significant analytical challenges due to the very low concentrations of these compounds and potential interference from endogenous molecules in biological samples. nih.gov The strategy often involves long-term incubations with primary human hepatocytes to generate sufficient quantities of these metabolites for detection. researchgate.net

In this context, while this compound is specific to the M1 metabolite, the principle of using stable isotope-labeled standards is critical. Synthesizing deuterated or 13C-labeled versions of other potential metabolites will be a key strategy. These labeled standards will enable researchers to "search" for and confidently quantify these minor components in complex samples, overcoming issues of poor recovery and ion suppression in mass spectrometry. This comprehensive metabolic mapping ensures that no potentially active or reactive metabolites are overlooked.

Q & A

Q. How do researchers model the longitudinal exposure-response relationship for this compound in neurodegenerative contexts?

  • Answer: Implement a pharmacodynamic Emax model integrating cerebrospinal fluid (CSF) PK data and SMN protein levels. Use Bayesian hierarchical models to account for inter-individual variability in blood-brain barrier penetration .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Answer: Fit four-parameter log-logistic curves (e.g., drc package in R) to estimate EC₅₀ and Hill coefficients. Use ANOVA with Tukey’s post hoc test for multi-dose comparisons .

Q. How should researchers handle missing data in long-term efficacy trials (e.g., 24-month follow-ups)?

  • Answer: Apply multiple imputation (MI) with chained equations (MICE) or likelihood-based methods (e.g., mixed-model repeated measures, MMRM). Sensitivity analyses should test assumptions (e.g., missing at random) .

Ethical and Methodological Considerations

Q. What ethical frameworks guide the inclusion of pediatric populations in this compound trials?

  • Answer: Adhere to FDA/EMA pediatric investigation plans (PIPs), ensuring assent/consent protocols and minimal risk thresholds. Use adaptive designs (e.g., Bayesian sample size adjustment) to reduce participant burden .

Q. How can researchers ensure reproducibility when studying this compound's splice-switching activity?

  • Answer: Share raw RNA-seq data (FASTQ files) via public repositories (e.g., GEO). Document computational workflows (e.g., Snakemake pipelines) and version-control tools (e.g., GitHub) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.